1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate
Overview
Description
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound with the molecular formula C17H23NO2 It is known for its unique structural features, which include an allyl group, a methyl group, and a phenyl group attached to a pyrrolidinol ring
Preparation Methods
The synthesis of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinol Ring: The initial step involves the formation of the pyrrolidinol ring through a cyclization reaction.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide as the reagent.
Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups are added through alkylation and arylation reactions, respectively.
Esterification: The final step involves the esterification of the pyrrolidinol derivative with propionic acid to form the propionate ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the allyl or phenyl positions, using reagents such as sodium hydride or organolithium compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate can be compared with other similar compounds, such as:
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinyl propanoate hydrochloride: This compound has a similar structure but differs in the presence of a hydrochloride group.
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinyl propanoate hydrochloride: Another structurally related compound with an ethyl group instead of an allyl group.
1,4-Dimethyl-3-phenyl-3-pyrrolidinyl propanoate hydrochloride: This compound has two methyl groups instead of an allyl and a methyl group.
Properties
IUPAC Name |
(2-methyl-3-phenyl-1-prop-2-enylpyrrolidin-3-yl) propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h4,6-10,14H,1,5,11-13H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQVJYBJWYAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)CC=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907324 | |
Record name | 2-Methyl-3-phenyl-1-(prop-2-en-1-yl)pyrrolidin-3-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-71-7 | |
Record name | 3-Pyrrolidinol, 1-allyl-2-methyl-3-phenyl-, propionate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-phenyl-1-(prop-2-en-1-yl)pyrrolidin-3-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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